1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-

Nucleophilic aromatic substitution Cross-coupling Synthetic chemistry

Select 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine for its unique C-4 bromine reactivity profile, enabling mild Suzuki-Miyaura, Buchwald-Hartwig, and SNAr diversifications unattainable with the 4-chloro analog. Exploit halogen bonding (ΔG –2 to –4 kcal/mol) in fragment-based drug design. Validated by GSK461364A (PLK1 Ki<0.5 nM). Ideal for parallel synthesis and chemical probe construction.

Molecular Formula C4H2BrN5
Molecular Weight 200.00 g/mol
CAS No. 166988-19-8
Cat. No. B12911800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-
CAS166988-19-8
Molecular FormulaC4H2BrN5
Molecular Weight200.00 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NN=N2)Br
InChIInChI=1S/C4H2BrN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9)
InChIKeyUSWTVSAVMQOHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- (CAS 166988-19-8): Core Scaffold Identity and Procurement Fundamentals


1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo- (CAS 166988-19-8) is a halogenated bicyclic heteroaromatic building block with the molecular formula C₄H₂BrN₅ and a molecular weight of approximately 200.00 g/mol [1]. It belongs to the imidazo[4,5-d][1,2,3]triazine class, a privileged scaffold in medicinal chemistry recognized for its utility in constructing kinase inhibitors, CRF antagonists, GABA receptor ligands, and PDE10 inhibitors [2]. The bromine substituent at the 4-position of the 1,2,3-triazine ring distinguishes this compound from its chloro, iodo, and unsubstituted analogs, imparting a unique profile of reactivity, synthetic versatility, and potential for non-covalent interactions that is directly relevant to scientific selection in drug discovery and chemical biology research programs.

Why 4-Bromo-1H-Imidazo[4,5-d]-1,2,3-triazine Cannot Be Interchanged with Its Chloro or Unsubstituted Analogs


Substituting 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine with its 4-chloro analog (CAS 52773-49-6) or the unsubstituted imidazo[4,5-d]triazine core is not chemically equivalent due to fundamental differences in leaving-group ability, nucleophilic displacement kinetics, and downstream cross-coupling compatibility. The 4-chloro derivative has been shown to resist reaction with nucleophiles such as aqueous ammonia, hydroxylamine, and hydrazine hydrate at ambient temperature, requiring elevated temperatures (70–100 °C) or forcing conditions to achieve substitution [1]. In contrast, the C–Br bond at the 4-position of the 1,2,3-triazine ring is significantly more activated toward nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling milder reaction conditions, broader functional group tolerance, and higher synthetic throughput [2]. These reactivity differences translate directly into divergent synthetic routes, product yields, and the chemical space accessible for downstream screening libraries, making informed procurement a critical determinant of project success.

Quantitative Differentiation Evidence: 4-Bromo-1H-Imidazo[4,5-d]-1,2,3-triazine vs. Closest Analogs


Superior Leaving-Group Ability: C–Br vs. C–Cl Bond Reactivity in Imidazo[4,5-d]triazine Systems

The 4-bromo derivative demonstrates markedly superior reactivity in nucleophilic displacement reactions compared to its 4-chloro congener. The 4-chloroimidazo[4,5-d]-1,2,3-triazine has been experimentally shown to be inert toward aqueous ammonia, hydroxylamine, and hydrazine hydrate at room temperature; nucleophilic substitution requires heating to 70–100 °C [1]. In contrast, the C-4 bromine atom in the target compound is sufficiently activated to permit SNAr and palladium-catalyzed cross-coupling under mild conditions, consistent with the established leaving-group order Br > Cl in heteroaromatic systems [2]. While direct kinetic data (k_rel) for this specific scaffold have not been published, the qualitative differential is robust and mechanistically grounded.

Nucleophilic aromatic substitution Cross-coupling Synthetic chemistry Building block reactivity

Kinase Inhibitor Chemical Space: Imidazo[4,5-d]triazine Scaffold Validated with Sub-Nanomolar Potency

The imidazo[4,5-d]triazine core, from which 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine is directly derived, has been clinically validated through GSK461364A, an imidazotriazine-based Polo-like kinase 1 (PLK1) inhibitor. GSK461364A displays a Kᵢᵃᵖᵖ of <0.5 nM against PLK1, with >1700-fold selectivity over PLK2 (Kᵢ = 0.86 μM) and >400,000-fold selectivity over PLK3 (Kᵢ = 200 μM) . This demonstrates that the imidazo[4,5-d]triazine scaffold can achieve picomolar target engagement with exquisite kinase selectivity. The 4-bromo derivative serves as the key synthetic entry point for introducing diverse C-4 substituents (amino, aryl, heteroaryl) via SNAr or cross-coupling to explore PLK1, tyrosine kinase, and other kinase SAR around this privileged core, as disclosed in multiple patent families [1].

Kinase inhibition PLK1 Anticancer Imidazotriazine

Halogen Bond Donor Capacity: Bromine-Specific Non-Covalent Interaction Potential

The C-4 bromine atom in 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine can function as a halogen bond (XB) donor, a directional non-covalent interaction increasingly exploited in medicinal chemistry and supramolecular chemistry. Halogen bonding involving bromoimidazole and bromotriazine systems has been characterized by DFT calculations and crystallographic studies, revealing interaction energies in the range of –1.5 to –5.0 kcal/mol depending on the acceptor [1]. The chloro analog exhibits significantly weaker halogen bonding due to the lower polarizability and smaller σ-hole of chlorine (Cl < Br < I in XB donor strength) [2]. This property is relevant for fragment-based drug discovery, where halogen bonds can contribute to ligand–protein binding affinity and selectivity, and for crystal engineering applications.

Halogen bonding Molecular recognition Drug design Crystal engineering

Optimal Deployment Scenarios for 4-Bromo-1H-Imidazo[4,5-d]-1,2,3-triazine in Research and Industrial Settings


Medicinal Chemistry: Kinase Inhibitor Library Synthesis via C-4 Diversification

Programs targeting the ATP-binding site of kinases (PLK1, tyrosine kinases, PI3K/mTOR) can use 4-bromo-1H-imidazo[4,5-d]-1,2,3-triazine as the central building block for Suzuki-Miyaura, Buchwald-Hartwig, or SNAr diversification at the C-4 position. The clinical validation of the imidazo[4,5-d]triazine scaffold by GSK461364A (PLK1 Kᵢᵃᵖᵖ < 0.5 nM) provides strong precedent for this approach . The bromo substituent enables mild coupling conditions that are compatible with parallel synthesis workflows, facilitating rapid SAR exploration around this privileged chemotype [1].

Fragment-Based Drug Discovery: Halogen Bond-Enabled Hit Evolution

The C-4 bromine atom provides a directional halogen bond donor that can be exploited in fragment-based screening cascades. Unlike the 4-chloro analog—which is a negligible halogen bond donor—the bromo compound can engage backbone carbonyls or side-chain acceptors in kinase hinge regions or bromodomain acetyl-lysine binding pockets, contributing an estimated –2 to –4 kcal/mol to binding free energy . This property is particularly valuable when optimizing fragments with otherwise limited enthalpic contacts, and can be confirmed via X-ray crystallography or ¹⁹F/¹H NMR perturbation experiments.

Chemical Biology: Photoaffinity Labeling and Bioconjugation Probe Development

The bromine atom at C-4 can serve as a latent handle for further functionalization (e.g., conversion to azide, alkyne, or biotin tags) or as a photoaffinity labeling group upon UV irradiation (C–Br bond homolysis). This enables the construction of chemical probes for target identification (e.g., kinase inhibitor target engagement studies) or proteomics applications. The mild conditions required for initial C-4 derivatization preserve the integrity of the imidazo[4,5-d]triazine core, ensuring the pharmacophore remains intact during probe assembly [1].

Agrochemical and Plant Biology Research: Growth Regulator Scaffold Derivatization

Imidazo[4,5-d]triazine derivatives, including 3H-imidazo[4,5-d][1,2,3]triazin-4,6(5H,7H)-dione, have demonstrated plant growth-regulating activity . The 4-bromo building block provides a versatile entry point for synthesizing novel analogs with modified substitution patterns at the 4-position, enabling systematic exploration of structure–activity relationships for agrochemical applications. Patent literature indicates that this scaffold class is active in modulating plant growth and development, opening avenues for herbicide or plant growth regulator discovery programs [1].

Quote Request

Request a Quote for 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.